4-[(Trimethylsilyl)oxy]cyclohexanol
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Overview
Description
4-[(Trimethylsilyl)oxy]cyclohexanol is an organic compound with the molecular formula C9H20O2Si. It is a derivative of cyclohexanol where a trimethylsilyl group is attached to the oxygen atom. This compound is known for its utility in organic synthesis, particularly in the protection of alcohols and as an intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-[(Trimethylsilyl)oxy]cyclohexanol can be synthesized through the reaction of cyclohexanol with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically proceeds as follows:
- The mixture is stirred at room temperature for several hours until the reaction is complete .
Cyclohexanol: is dissolved in an anhydrous solvent like chloroform.
Trimethylsilyl chloride: is added to the solution.
Pyridine: is used as a base to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger scale reactions using similar reagents and conditions. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
4-[(Trimethylsilyl)oxy]cyclohexanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanone derivatives.
Reduction: Reduction reactions can convert it back to cyclohexanol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Reagents such as halides or other nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexanol.
Substitution: Various substituted cyclohexanol derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(Trimethylsilyl)oxy]cyclohexanol has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-[(Trimethylsilyl)oxy]cyclohexanol primarily involves its role as a protecting group. The trimethylsilyl group stabilizes the alcohol, preventing unwanted reactions during synthesis. The compound can be deprotected under acidic or basic conditions to regenerate the free alcohol .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanol: The parent compound without the trimethylsilyl group.
Cyclohexanone: The oxidized form of cyclohexanol.
Trimethylsilyl ethers: A broader class of compounds where the trimethylsilyl group is attached to various alcohols.
Uniqueness
4-[(Trimethylsilyl)oxy]cyclohexanol is unique due to its specific structure, which combines the properties of cyclohexanol and the trimethylsilyl group. This combination provides stability and reactivity that are valuable in synthetic chemistry .
Properties
CAS No. |
54725-69-8 |
---|---|
Molecular Formula |
C9H20O2Si |
Molecular Weight |
188.34 g/mol |
IUPAC Name |
4-trimethylsilyloxycyclohexan-1-ol |
InChI |
InChI=1S/C9H20O2Si/c1-12(2,3)11-9-6-4-8(10)5-7-9/h8-10H,4-7H2,1-3H3 |
InChI Key |
FGWOOBFLLUJICP-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1CCC(CC1)O |
Origin of Product |
United States |
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